
9-Methyl-1,2-dihydroanthracene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of a methyl group attached to the 9th position of the anthracene ring, with hydroxyl groups at the 1st and 2nd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of 9-methyl-1,2-dihydroanthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,2-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: Further reduction can lead to the formation of 9-methyl-1,2-dihydroanthracene.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 9-Methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: 9-Methyl-1,2-dihydroanthracene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Methyl-1,2-dihydroanthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-Methyl-1,2-dihydroanthracene-1,2-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 1st and 2nd positions play a crucial role in these reactions, allowing the compound to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
9-Methylanthracene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
1,2-Dihydroanthracene: Similar structure but without the methyl group at the 9th position.
9,10-Dihydroxyanthracene: Hydroxyl groups at the 9th and 10th positions instead of the 1st and 2nd
Uniqueness
9-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and hydroxyl groups, which confer distinct redox properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior .
Properties
CAS No. |
88262-36-6 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
9-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-12-5-3-2-4-10(12)8-11-6-7-13(16)15(17)14(9)11/h2-8,13,15-17H,1H3 |
InChI Key |
OUZHRWZZWYQJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C=CC2=CC3=CC=CC=C13)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


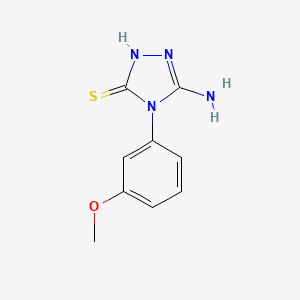
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
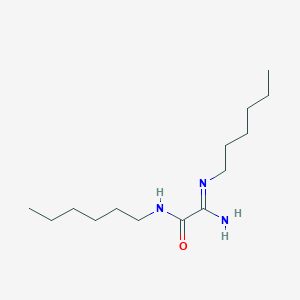
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)


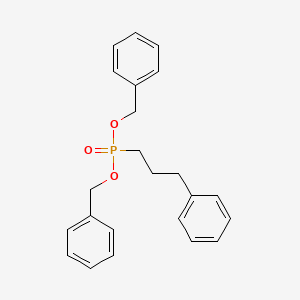

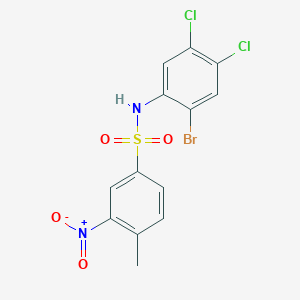
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
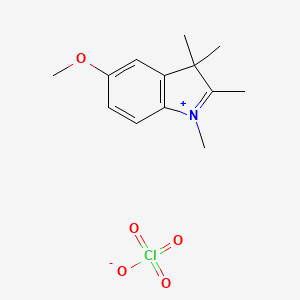
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

